molecular formula C14H19NO4S B3024371 4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid CAS No. 314042-69-8

4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid

Cat. No.: B3024371
CAS No.: 314042-69-8
M. Wt: 297.37 g/mol
InChI Key: PKHCQZVVYAPDCE-UHFFFAOYSA-N
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Description

4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a toluene-4-sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with toluene-4-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate sulfonamide, which is then purified and characterized .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid is unique due to the combination of a cyclohexane ring, a carboxylic acid group, and a toluene-4-sulfonylamino group. This unique structure allows for specific interactions with biological targets and provides distinct chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-[(4-methylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10-2-8-13(9-3-10)20(18,19)15-12-6-4-11(5-7-12)14(16)17/h2-3,8-9,11-12,15H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHCQZVVYAPDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001007708
Record name 4-[(4-Methylbenzene-1-sulfonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314042-69-8, 87640-25-3
Record name 4-[[(4-Methylphenyl)sulfonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314042-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC258357
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(4-Methylbenzene-1-sulfonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 314042-69-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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